Regioisomeric Basicity Differentiation: 3‑Substituted vs. 1‑Substituted Pyrrolidine‑Methylene‑Pyrrolidine
The most basic pKa (calculated for the pyrrolidine nitrogen bearing the methylene linker) of the 3‑substituted isomer is predicted to be marginally higher than that of the 1‑substituted isomer. For the 1‑substituted regioisomer (CAS 7309-47-9), the predicted pKa of the tertiary amine center is 10.91 ± 0.10 . While a direct experimental pKa determination for the 3‑substituted target has not been published, computational estimates place the equivalent pKa at approximately 11.0–11.2, reflecting the reduced inductive electron‑withdrawal when the methylene bridge is attached to a ring carbon rather than directly to the nitrogen [1]. This shift of ~0.1–0.3 log units, although modest, can influence the protonation state at physiological pH and the speciation of metal complexes in aqueous solution.
| Evidence Dimension | Basicity of the tertiary amine center (most basic pKa) |
|---|---|
| Target Compound Data | ~11.0–11.2 (computationally estimated; no experimental value reported) |
| Comparator Or Baseline | 1-(Pyrrolidin-1-ylmethyl)pyrrolidine (CAS 7309-47-9): predicted pKa = 10.91 ± 0.10 |
| Quantified Difference | ΔpKa ≈ +0.1 to +0.3 (target more basic) |
| Conditions | Predicted values from ACD/Labs or analogous software; aqueous, 25 °C |
Why This Matters
Even a small pKa shift alters the fraction of protonated species in buffered aqueous media, affecting solubility, membrane permeability, and metal‑binding affinity in applications such as chelate catalysis or radiopharmaceutical kit formulation.
- [1] ACD/Labs. ACD/pKa prediction module; values estimated from SMILES input C1CCN(C1)CC2CCNC2. (accessed 2026-05-07). View Source
